6-Chloroneplanocin
CAS No.: 103232-24-2
Cat. No.: VC20748063
Molecular Formula: C11H11ClN4O3
Molecular Weight: 282.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103232-24-2 |
---|---|
Molecular Formula | C11H11ClN4O3 |
Molecular Weight | 282.68 g/mol |
IUPAC Name | (1S,2R,5R)-5-(6-chloropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
Standard InChI | InChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1 |
Standard InChI Key | QHILTTBFPUOZHJ-VDAHYXPESA-N |
Isomeric SMILES | C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
SMILES | C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Canonical SMILES | C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Chemical Classification and Properties
Structural Characteristics
6-Chloroneplanocin belongs to the class of modified nucleosides with a molecular formula of C11H11ClN4O3 and a molecular weight of 282.68 g/mol. The compound features a unique carbocyclic structure that differentiates it from conventional nucleoside analogs. The structural hallmark of 6-Chloroneplanocin is the replacement of the hydroxyl group at the 6' position with a chlorine atom, which significantly alters its biochemical interactions and stability profile.
The compound maintains the adenine-9-yl group found in the parent neplanocin A structure, while the strategic chlorine substitution at the 6' position creates a molecule that retains biological activity but with modified pharmacokinetic properties. This structural modification is crucial for its resistance to enzymatic degradation that typically limits the effectiveness of similar nucleoside analogs.
Historical Development
The development of 6-Chloroneplanocin emerged from research aimed at improving the therapeutic potential of neplanocin A, which was initially identified as having cytotoxic activity in vitro. Neplanocin A itself was discovered to have limited efficacy as an antiproliferative agent, primarily due to its rapid inactivation by adenosine deaminase widely distributed in vivo, which converts it to an inert deamination-type compound known as neplanocin D .
Researchers recognized that the cytotoxic activity of neplanocin A required phosphorylation of the hydroxyl group at position-6 by cellular kinases . This understanding led to the hypothesis that a derivative lacking this hydroxyl group might bypass this activation requirement while potentially avoiding deactivation by adenosine deaminase. These insights guided the strategic modification of the neplanocin A structure to create 6'-deoxy-6'-haloneplanocin derivatives, including 6-Chloroneplanocin.
Synthesis and Production
Synthetic Pathways
The synthesis of 6-Chloroneplanocin involves sophisticated chemical transformations of the neplanocin A structure. According to patent documentation, one established synthetic pathway utilizes triphenylphosphine and carbon tetrachloride as key reagents for the chlorination process . This reaction effectively substitutes the 6' hydroxyl group with a chlorine atom.
The detailed synthetic procedure involves suspending neplanocin A in dimethylformamide, followed by the addition of triphenylphosphine and carbon tetrachloride. The reaction mixture is typically stirred at room temperature, with additional reagents added after an initial reaction period to ensure complete conversion. Following the reaction, methanol is added and the solvent is removed under vacuum conditions. The resulting product undergoes purification through column chromatography using silica gel with appropriate solvent systems, typically chloroform-methanol mixtures of varying ratios .
Purification Methods
The purification process for 6-Chloroneplanocin requires careful chromatographic separation to obtain the compound with high purity. According to documented procedures, the crude reaction product is initially treated with chloroform to separate insoluble materials through filtration . The filtration residue, containing the target compound, is then dissolved in methanol and subjected to column chromatography.
The chromatographic purification typically employs a stepwise elution protocol with increasing concentrations of methanol in chloroform (from 30:1 to 15:1 chloroform-methanol ratios). This gradient elution allows for the effective separation of 6-Chloroneplanocin from reaction byproducts and unreacted starting materials. The fractions containing the purified compound are subsequently concentrated under vacuum conditions, yielding 6-Chloroneplanocin with reported yields of approximately 83% .
Biological Activity
Resistance to Enzymatic Degradation
A significant advantage of 6-Chloroneplanocin over the parent compound neplanocin A is its resistance to inactivation by adenosine deaminase. This enzyme, which is widely distributed in mammalian tissues, rapidly converts neplanocin A to inactive metabolites, severely limiting its therapeutic potential in vivo . The structural modification in 6-Chloroneplanocin, specifically the replacement of the hydroxyl group with a chlorine atom at the 6' position, renders it resistant to this enzymatic deamination process.
This resistance to adenosine deaminase-mediated degradation potentially allows 6-Chloroneplanocin to maintain higher effective concentrations in vivo for extended periods compared to neplanocin A. This pharmacokinetic advantage could translate to enhanced therapeutic efficacy and possibly reduced dosing requirements in potential clinical applications.
Structure-Activity Relationships
Comparison with Related Compounds
The development of 6-Chloroneplanocin represents part of a broader exploration of neplanocin A derivatives aimed at identifying compounds with enhanced therapeutic properties. The strategic replacement of the hydroxyl group at position-6' with a halogen atom represents a rational design approach based on understanding the metabolic limitations of the parent compound.
Similar halogenated derivatives, such as the 6'-deoxy-6'-fluoro and 6'-deoxy-6'-bromo analogs, have also been synthesized using comparable methodologies . These related compounds form part of a structure-activity relationship study examining how different halogen substitutions affect biological activity, stability, and pharmacokinetic properties.
Structural Determinants of Activity
The surprising retention of cytotoxic activity in 6-Chloroneplanocin despite the absence of the hydroxyl group at position-6' challenges previous assumptions about the structural requirements for biological activity in this class of compounds. While the phosphorylation of the 6' hydroxyl in neplanocin A was thought to be essential for cytotoxic effects, 6-Chloroneplanocin demonstrates that alternative mechanisms or structural features can support comparable activity .
This finding has significant implications for understanding the structure-activity relationships of neplanocin derivatives and may guide the design of novel compounds with further optimized properties. The chlorine substitution may contribute to activity through alternative mechanisms, such as altered binding interactions with target biomolecules or improved cellular penetration properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume